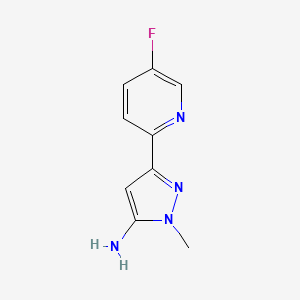![molecular formula C14H23N B13304037 {1-[4-(Propan-2-yl)phenyl]ethyl}(propyl)amine](/img/structure/B13304037.png)
{1-[4-(Propan-2-yl)phenyl]ethyl}(propyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{1-[4-(Propan-2-yl)phenyl]ethyl}(propyl)amine is an organic compound that belongs to the class of amines. It is characterized by the presence of a phenyl ring substituted with a propan-2-yl group and an ethyl group attached to a propylamine moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {1-[4-(Propan-2-yl)phenyl]ethyl}(propyl)amine typically involves the alkylation of a substituted benzene derivative followed by amination. One common method is the Friedel-Crafts alkylation of 4-isopropylbenzene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to reductive amination with propylamine under hydrogenation conditions using a catalyst like palladium on carbon .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
{1-[4-(Propan-2-yl)phenyl]ethyl}(propyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce halogenated or nitrated derivatives .
Aplicaciones Científicas De Investigación
{1-[4-(Propan-2-yl)phenyl]ethyl}(propyl)amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of {1-[4-(Propan-2-yl)phenyl]ethyl}(propyl)amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and molecular interactions are essential to understand its effects .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Methyl-4-propan-2-ylbenzene
- 1-Ethyl-4-methylcyclohexane
- 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine hydrochloride .
Uniqueness
{1-[4-(Propan-2-yl)phenyl]ethyl}(propyl)amine is unique due to its specific substitution pattern on the phenyl ring and the presence of both ethyl and propylamine groups.
Propiedades
Fórmula molecular |
C14H23N |
|---|---|
Peso molecular |
205.34 g/mol |
Nombre IUPAC |
N-[1-(4-propan-2-ylphenyl)ethyl]propan-1-amine |
InChI |
InChI=1S/C14H23N/c1-5-10-15-12(4)14-8-6-13(7-9-14)11(2)3/h6-9,11-12,15H,5,10H2,1-4H3 |
Clave InChI |
DIMRZHXGJDDDTQ-UHFFFAOYSA-N |
SMILES canónico |
CCCNC(C)C1=CC=C(C=C1)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


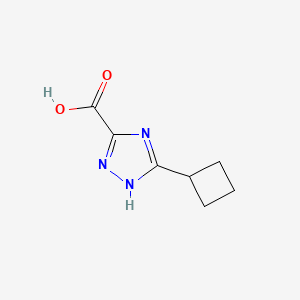
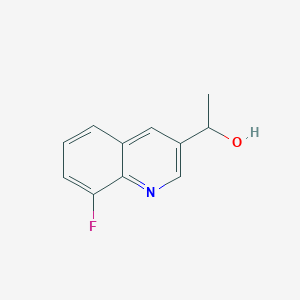
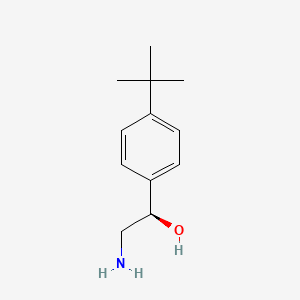

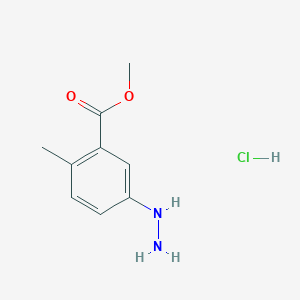
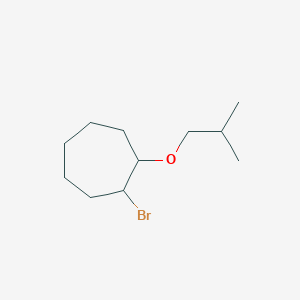
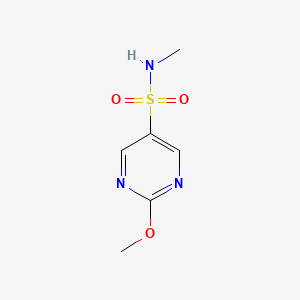
![3-[(5-Bromo-2-methylphenyl)methoxy]azetidine](/img/structure/B13303989.png)
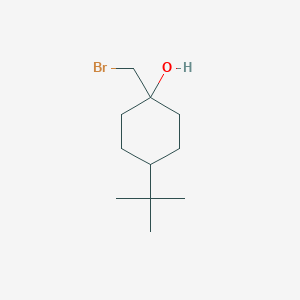
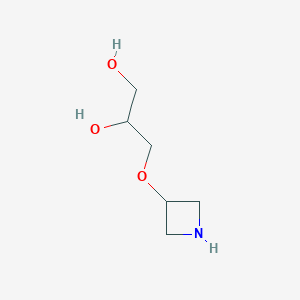
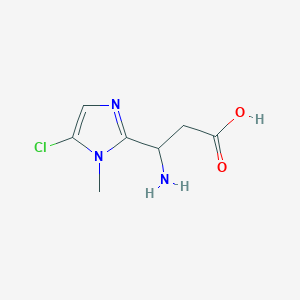
![5-[(2-Hydroxyethyl)amino]pyridine-2-carbonitrile](/img/structure/B13304014.png)
![3-[(2-Methyl-1-phenylpropyl)amino]propan-1-ol](/img/structure/B13304015.png)
